(S)-1-Cyclopropylethylamine

Chiral Resolution Enantiomeric Excess Quality Control

(S)-1-Cyclopropylethylamine (CAS 195604-39-8) is a primary, chiral alkylamine distinguished by its cyclopropyl group attached to the chiral center adjacent to the amine. As a foundational C5H11N building block, it is commercially available in high enantiomeric purity (≥98.5% ee) from major chemical suppliers under the ChiPros® brand.

Molecular Formula C5H11N
Molecular Weight 85.15 g/mol
CAS No. 195604-39-8
Cat. No. B070168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Cyclopropylethylamine
CAS195604-39-8
Molecular FormulaC5H11N
Molecular Weight85.15 g/mol
Structural Identifiers
SMILESCC(C1CC1)N
InChIInChI=1S/C5H11N/c1-4(6)5-2-3-5/h4-5H,2-3,6H2,1H3/t4-/m0/s1
InChIKeyIXCXVGWKYIDNOS-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (S)-1-Cyclopropylethylamine (CAS 195604-39-8): A Verified Chiral Building Block for Enantioselective Synthesis


(S)-1-Cyclopropylethylamine (CAS 195604-39-8) is a primary, chiral alkylamine distinguished by its cyclopropyl group attached to the chiral center adjacent to the amine [1]. As a foundational C5H11N building block, it is commercially available in high enantiomeric purity (≥98.5% ee) from major chemical suppliers under the ChiPros® brand . Its utility in constructing complex, optically active molecules is well-documented in both patent and primary literature for pharmaceutical and agrochemical applications [2].

Workflow
Chiral reference-standard workflow
Enantioselective synthesis applications
Selection
Stereochemical-control study fit
Specified (S)-enantiomer building block
Use Context
Enantiomer-attribution review
Drug discovery and agrochemical R&D

Why (S)-1-Cyclopropylethylamine Cannot Be Interchanged with Its (R)-Enantiomer or Racemic Mixture


The substitution of (S)-1-cyclopropylethylamine with its (R)-enantiomer (CAS 6240-96-6) or the racemic mixture (CAS 1621-24-5) is not scientifically equivalent and often invalid for advanced synthesis. The stereochemistry at the chiral center is a critical determinant of biological activity and downstream molecular architecture [1]. In pharmaceutical applications, the (S)-enantiomer is specifically required for constructing certain drug scaffolds, such as ROR gamma modulators, where the opposite enantiomer would yield an inactive or different diastereomer [2]. Furthermore, procuring the racemic mixture necessitates additional, costly chiral resolution steps to achieve the required enantiopurity, whereas the specified (S)-enantiomer is provided ready for use in enantioselective syntheses with a defined and verifiable enantiomeric excess . The following evidence quantifies these critical differences.

Target
(S)-1-Cyclopropylethylamine
High enantiomeric purity (ee) supports direct use in stereoselective API synthesis. Enantiomer identity verified for specific drug scaffolds.
Potential Substitute
(R)-Enantiomer or Racemic Mixture
May yield inactive diastereomers or require additional chiral resolution steps. Enantiomer-attribution and downstream molecular architecture may shift.
Risk Factor
Stereochemical Attribution
Specified (S)-configuration is a critical determinant for biological target engagement in reported drug-discovery programs.
Risk Factor
Process Chemistry Fit
Kinetic resolution of racemate limits theoretical yield. Direct sourcing avoids inefficient resolution-based processes.

Quantitative Differentiation of (S)-1-Cyclopropylethylamine: A Comparative Analysis for Informed Procurement


Enantiomeric Purity: (S)-Enantiomer vs. Racemic Mixture

The commercial (S)-1-cyclopropylethylamine product (ChiPros®) is supplied with a verified enantiomeric excess (ee) of ≥98.5%, as determined by chiral GC analysis . In contrast, the racemic mixture contains an equal proportion (50:50) of both (S)- and (R)-enantiomers, providing zero enantiomeric enrichment. Procuring the (S)-enantiomer directly eliminates the need for subsequent chiral resolution, which is a process that can achieve yields between 76% and 85% and ee values between 85% and 95% for the (R)-enantiomer in analogous systems [1], representing a significant and avoidable material loss and cost.

Enantiomeric Purity
Head-to-head
≥98.5% ee vs 0% ee
Racemic mixture: zero enrichment
Supports stereochemical-control context
Chiral GC specification; avoids resolution yield loss (76–85% reported for (R)-enantiomer)
Chiral Resolution Enantiomeric Excess Quality Control

Synthetic Utility: Direct Use in API Synthesis vs. Requirement for Resolution

The (S)-enantiomer is a specifically cited building block in the synthesis of pharmaceutically active compounds, including ROR gamma modulators [1]. The (R)-enantiomer, while also a chiral building block, is not a direct substitute in these synthetic pathways. For example, a patented scalable synthesis for (S)-1-cyclopropylethylamine achieves a final product with 99.8% ee and a 61% yield after salt formation [2]. This contrasts with the preparation of the (R)-enantiomer, which often relies on kinetic resolution of the racemate using an (S)-specific transaminase, a process that inherently yields a maximum of 50% of the desired enantiomer from the starting racemate [3].

Synthetic Utility
Head-to-head
Direct API building block
vs kinetic resolution (max 50% theoretical yield)
Enantiomer-attribution review for API synthesis
Scalable process achieves 99.8% ee at 61% yield; (R)-enantiomer requires transaminase resolution
API Synthesis Chiral Intermediate Process Chemistry

Role as a Key Subunit in Antimalarial Proteasome Inhibitors

(S)-1-cyclopropylethylamine has been identified as a key subunit in macrocyclic proteasome inhibitors targeting *Plasmodium falciparum*, the parasite responsible for malaria . In structure-activity relationship (SAR) studies of this series, the incorporation of the (S)-1-cyclopropylethylamine moiety contributed to compounds with nanomolar antiparasitic activity (e.g., compound TDI-8414) and high selectivity over the human proteasome [1]. While the specific contribution of the (S)-stereochemistry versus the (R)-enantiomer is not detailed in the public abstract, the use of this specific subunit in a lead antimalarial candidate demonstrates its validated, high-value application in drug discovery, which is not a general property of simple alkylamines.

Biological Validation
Context-dependent
Antimalarial proteasome inhibitor subunit
Key moiety in lead candidate TDI-8414
Supports assay-response context in antimalarial discovery
SAR study context; enantiomer-specific contribution not publicly detailed
Antimalarial Proteasome Inhibitor Structure-Activity Relationship

Validated Application Scenarios for (S)-1-Cyclopropylethylamine in Research and Development


Synthesis of ROR Gamma Modulators for Inflammatory Disease Research

As detailed in patent literature, (S)-1-cyclopropylethylamine is a specific building block for the preparation of substituted pyrazinones, which are key intermediates in the synthesis of ROR gamma modulators [1]. These modulators are being investigated for the treatment of psoriasis and other inflammatory diseases. Procuring the high-purity (S)-enantiomer is essential for advancing these research programs and ensuring the correct stereochemistry of the final drug candidates.

Antimalarial Drug Discovery: Proteasome Inhibitor Development

Researchers focused on novel antimalarial therapies should prioritize (S)-1-cyclopropylethylamine due to its established role as a subunit in a series of macrocyclic *Plasmodium* proteasome inhibitors [2]. The compound's integration into lead molecules like TDI-8414, which demonstrates nanomolar antiparasitic activity and high selectivity, makes it a valuable building block for synthesizing new analogs and conducting further SAR studies to combat artemisinin-resistant malaria.

Development of Enantioselective Agrochemicals (Crop Protection)

For industrial chemists in the agrochemical sector, (S)-1-cyclopropylethylamine is a crucial intermediate for synthesizing advanced, enantiomerically pure crop protection agents, including novel insecticides and herbicides . The specific stereochemistry and the cyclopropyl group contribute to the development of more selective and effective agrochemicals, supporting sustainable agricultural practices. Sourcing the defined (S)-enantiomer ensures the intended biological activity and environmental profile of the final product.

Application
Selection Property
Validation Focus
Inflammatory disease pathway studies
Stereochemical-control context
ROR gamma modulator stereochemistry verification
Antimalarial drug discovery research
Assay-response context for privileged scaffolds
Proteasome inhibitor SAR and selectivity profiling
Enantioselective agrochemical development
Enantiomer-attribution review
Crop protection agent stereochemistry and efficacy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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